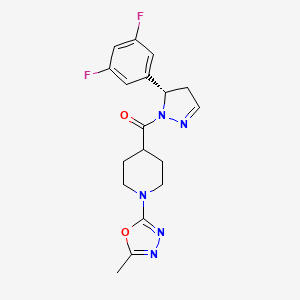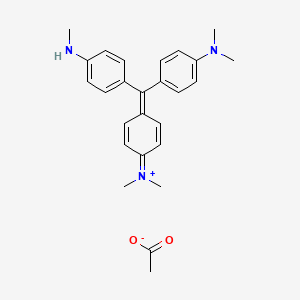
(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl violet is a family of organic compounds primarily used as dyes. These compounds are known for their vibrant purple color, which can be adjusted by altering the number of attached methyl groups. Methyl violet is widely used in textiles, paints, inks, and as a hydration indicator for silica gel . It was first synthesized in 1861 by Lauth and has since found applications in various fields, including biology and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl violet is synthesized through the oxidation of dimethylphenylamine with copper (II) chloride . The process involves the following steps:
- Dissolve 2 grams of Methyl Violet 10B powder dye in 20 milliliters of 95% alcohol solution.
- Dissolve 0.8 grams of ammonium oxalate in 80 milliliters of distilled water.
- Mix the two solutions and let them set for 24 hours before filtering .
Industrial Production Methods: In industrial settings, methyl violet is produced in large quantities for textile and paper dyeing. The production process involves the same basic steps but on a larger scale, ensuring consistency and quality of the dye .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl violet undergoes various chemical reactions, including:
Oxidation: The dye is synthesized through the oxidation of dimethylphenylamine.
Reduction: Methyl violet can be reduced to leuco-methyl violet, a colorless compound.
Substitution: The dye can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Copper (II) chloride is commonly used in the synthesis of methyl violet.
Reducing Agents: Sodium borohydride can be used to reduce methyl violet to its leuco form.
Substituting Agents: Various organic reagents can be used to introduce new functional groups into the dye molecule.
Major Products Formed:
Leuco-methyl violet: A colorless compound formed through the reduction of methyl violet.
Substituted Methyl Violet: Compounds with different functional groups replacing one or more methyl groups.
Applications De Recherche Scientifique
Methyl violet has a wide range of applications in scientific research:
Biological Stain: It is used as a biological stain for chromosomes, chromatin, and nucleoli.
Chemical Indicator: Methyl violet serves as a pH indicator in various chemical reactions.
Photocatalytic Studies: The dye is used in studies involving the photodegradation of organic compounds.
Medical Applications: Methyl violet has antibacterial, antifungal, and anthelmintic properties, making it useful in medical research.
Mécanisme D'action
Methyl violet exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Methyl violet is part of a family of compounds that include:
Crystal Violet (Methyl Violet 10B): Known for its use as a histological stain and in Gram’s method of classifying bacteria.
Methyl Violet 6B: A darker blue dye compared to Methyl Violet 2B.
Methyl Violet 2B: A lighter purple dye used in various applications.
Uniqueness: Methyl violet stands out due to its strong tinting strength and versatility in various applications, from biological staining to industrial dyeing .
Propriétés
Numéro CAS |
84434-47-9 |
|---|---|
Formule moléculaire |
C24H28N3.C2H3O2 C26H31N3O2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C24H27N3.C2H4O2/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;1-2(3)4/h6-17H,1-5H3;1H3,(H,3,4) |
Clé InChI |
QLHKOYRLMLXSDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


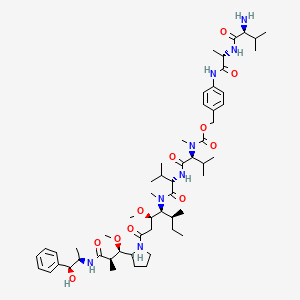
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
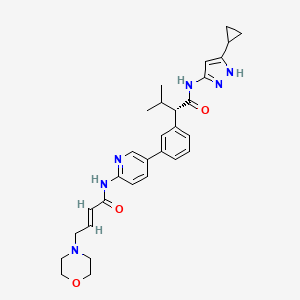
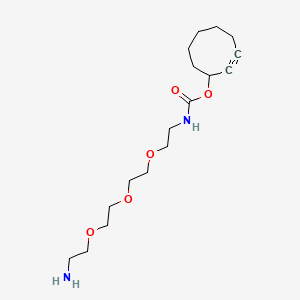
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
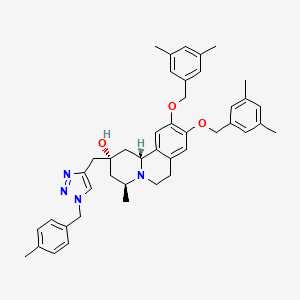
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
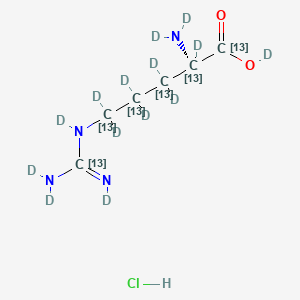
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
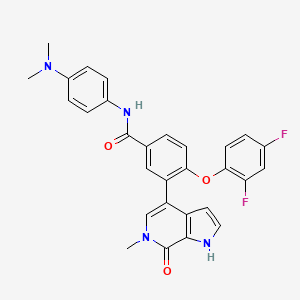
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
